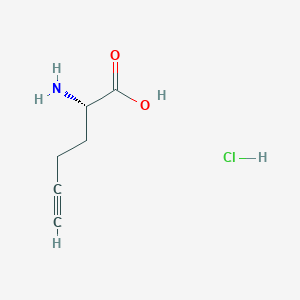

L-Homopropargylglycine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWOGGSQVMSRX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-19-6 | |

| Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism and Application of L-Homopropargylglycine Hydrochloride for Protein Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that has emerged as a powerful tool for the bioorthogonal labeling and analysis of newly synthesized proteins. As a structural analog of methionine, L-HPG is incorporated into nascent polypeptide chains during translation. Its terminal alkyne group serves as a handle for "click chemistry," a highly specific and efficient covalent reaction, enabling the attachment of reporter molecules such as fluorophores or biotin for visualization and affinity purification. This technical guide provides a comprehensive overview of the mechanism of action of L-Homopropargylglycine hydrochloride, detailed experimental protocols for its application, and a summary of relevant quantitative data to facilitate its use in research and drug development.

Core Mechanism of Action

L-Homopropargylglycine is a cell-permeable amino acid that functions as a surrogate for methionine in protein synthesis.[1] The core of its mechanism lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

1.1. Metabolic Incorporation: Due to its structural similarity to methionine, L-HPG is recognized by the cellular translational machinery, specifically by methionyl-tRNA synthetase. This enzyme charges its cognate tRNA with L-HPG, which is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions that would normally be occupied by methionine.[2] This process results in a population of newly synthesized proteins that are tagged with the alkyne functional group of L-HPG.

1.2. Bioorthogonal "Click" Chemistry: The alkyne group introduced into the proteins is bioorthogonal, meaning it does not react with other functional groups typically found in biological systems.[3] This inertness allows for a highly specific subsequent reaction with an azide-containing reporter molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[4] This reaction forms a stable triazole linkage, covalently attaching the reporter to the newly synthesized protein.[2]

Quantitative Data

The efficiency of L-HPG incorporation and its potential cytotoxicity are critical parameters for experimental design. While L-HPG is generally considered non-toxic at typical working concentrations, its effects can be cell-type dependent.

Table 1: Recommended Working Concentrations of L-HPG in Mammalian Cell Culture

| Cell Line | Recommended Concentration (µM) | Incubation Time | Notes |

| General Mammalian Cells | 50 | 30 min - 4 h | Optimal concentration and time should be determined empirically for each cell type and experimental goal.[5][6] |

| IMR90 | 50 | 15 min - 1 h | Used for metabolic labeling of mitochondrial translation.[7] |

| Primary Mouse Hepatocytes | 50 | Variable | Serum starvation is recommended prior to and during L-HPG incubation to improve incorporation efficiency.[8] |

Table 2: Comparative Data of L-HPG and L-Azidohomoalanine (AHA)

| Organism/Cell Type | Metric | L-HPG | L-AHA | Source |

| E. coli | Growth Inhibition | Significant reduction at >0.35 µM | Growth observed up to 9 mM | [9] |

| E. coli | Incorporation Rate | 70-80% | ~50% | [9] |

| Arabidopsis thaliana | Ratio of supplied ncAA to endogenous Met (24h) | 4.8 | 1.6 | [10] |

| Murine Model (in vivo) | Incorporation Level | Lower than AHA | Higher than L-HPG | [11] |

| Mammalian Cells (general) | Incorporation Efficiency | 500 times lower than methionine | 400 times lower than methionine |

Experimental Protocols

The successful application of L-HPG for protein labeling relies on a carefully executed experimental workflow. The following protocols provide a general framework for metabolic labeling and subsequent click chemistry detection in mammalian cells.

Metabolic Labeling of Nascent Proteins with L-HPG

This protocol describes the incorporation of L-HPG into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Complete cell culture medium

-

Methionine-free medium (e.g., DMEM for SILAC)

-

L-Homopropargylglycine (L-HPG) stock solution (e.g., 50 mM in DMSO or water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and recover overnight.

-

Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine reserves.[6]

-

L-HPG Labeling: Add L-HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM).[5]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under standard cell culture conditions.

-

Washing: Remove the L-HPG containing medium and wash the cells twice with PBS.

-

Cell Lysis or Fixation: Proceed immediately to cell lysis for biochemical analysis or cell fixation for imaging applications.

Click Chemistry Reaction for Detection of L-HPG-Labeled Proteins

This protocol outlines the copper-catalyzed click reaction to attach an azide-functionalized reporter molecule to L-HPG-labeled proteins in fixed cells for imaging.

Materials:

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Click reaction cocktail components:

-

Azide-functionalized reporter (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

-

Reducing agent (e.g., sodium ascorbate, freshly prepared 100 mM solution)

-

Copper-chelating ligand (e.g., THPTA, 50 mM)

-

-

PBS

Procedure:

-

Fixation: Fix the L-HPG-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells twice with 3% BSA in PBS.

-

Click Reaction: Prepare the click reaction cocktail immediately before use by adding the components in the following order: PBS, azide reporter, CuSO₄, and sodium ascorbate. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]

-

Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by two washes with PBS.

-

Imaging: The cells are now ready for imaging.

Signaling Pathways and Logical Relationships

The application of L-HPG is integrated into the fundamental biological pathway of protein synthesis. The logical relationship between the experimental steps is sequential, with successful metabolic labeling being a prerequisite for the click chemistry detection.

Conclusion

This compound is a versatile and effective tool for the study of nascent protein synthesis. Its mechanism of action, based on metabolic incorporation and bioorthogonal click chemistry, allows for specific and sensitive detection of newly translated proteins. By understanding the core principles and optimizing the experimental protocols, researchers can leverage L-HPG to gain valuable insights into the dynamics of the proteome in various biological contexts. The provided quantitative data and detailed methodologies serve as a guide for the successful implementation of this powerful technique in the laboratory.

References

- 1. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

L-Homopropargylglycine Hydrochloride: A Technical Guide to Bioorthogonal Protein Labeling and Beyond

For Researchers, Scientists, and Drug Development Professionals

L-Homopropargylglycine (HPG) hydrochloride is a powerful research tool primarily utilized for the bioorthogonal labeling and subsequent analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains. Its terminal alkyne group serves as a chemical handle for covalent modification via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), offers a non-radioactive, robust, and versatile alternative to traditional methods like [³⁵S]-methionine labeling for studying protein synthesis, turnover, and localization.

Core Application: Metabolic Labeling of Nascent Proteins

The primary application of L-Homopropargylglycine hydrochloride lies in its ability to tag proteins synthesized within a specific timeframe in living cells or organisms. This temporal control allows researchers to investigate dynamic changes in the proteome in response to various stimuli, developmental stages, or disease states.

The general workflow involves two key steps:

-

Metabolic Incorporation: Cells are cultured in a methionine-deficient medium supplemented with L-Homopropargylglycine. During active protein synthesis, HPG is incorporated into newly translated proteins in place of methionine residues.[1]

-

Bioorthogonal Ligation (Click Chemistry): Following incorporation, the alkyne-tagged proteins are detected by reacting them with an azide-functionalized reporter molecule. This reporter can be a fluorescent dye for imaging, a biotin tag for affinity purification and subsequent proteomic analysis, or other moieties for specific applications. The CuAAC reaction forms a stable triazole linkage, ensuring a permanent tag on the newly synthesized proteins.[2]

This two-step process provides a powerful method for visualizing, identifying, and quantifying proteins synthesized during the labeling period, offering a dynamic snapshot of the cellular proteome.

Quantitative Data for Experimental Design

Effective implementation of HPG-based metabolic labeling requires careful optimization of several parameters. The following tables provide a summary of typical concentrations and components used in published protocols.

| Parameter | Typical Value/Range | Notes |

| L-Homopropargylglycine (HPG) Concentration | 50 µM | This is a common starting concentration for many cell lines. Optimization may be required depending on the cell type and experimental goals. |

| HPG Incubation Time | 30 minutes - 4 hours | Shorter incubation times are suitable for pulse-labeling experiments to capture rapid changes in protein synthesis, while longer times can be used for steady-state labeling. |

| Methionine-free Medium | Required | To maximize HPG incorporation, cells should be depleted of endogenous methionine by pre-incubating in methionine-free medium for 30-60 minutes prior to adding HPG.[1] |

| Component | Stock Concentration | Final Concentration |

| Copper(II) Sulfate (CuSO₄) | 20 mM | 1 mM |

| Copper(I)-stabilizing Ligand (e.g., THPTA) | 50 mM | 2 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM (freshly prepared) | 5 mM |

| Fluorescent or Biotin Azide | 1-10 mM | 10-100 µM |

Experimental Protocols

Below are detailed methodologies for the key experiments involving this compound.

Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine

This protocol provides a general guideline for labeling adherent mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free cell culture medium

-

This compound (HPG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chamber slide) and grow to 70-80% confluency.

-

Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

HPG Labeling: Prepare a working solution of HPG in methionine-free medium at the desired final concentration (e.g., 50 µM). Remove the methionine-depletion medium and add the HPG-containing medium to the cells.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

Cell Lysis or Fixation:

-

For Biochemical Analysis (e.g., Western Blot, Mass Spectrometry): Aspirate the labeling medium, wash the cells twice with cold PBS, and then lyse the cells with an appropriate lysis buffer containing protease inhibitors.

-

For Imaging: Proceed to the fixation and permeabilization protocol.

-

In-Situ Detection of HPG-Labeled Proteins via Click Chemistry and Fluorescence Microscopy

This protocol describes the detection of HPG-labeled proteins in fixed cells using a fluorescent azide.

Materials:

-

HPG-labeled cells on coverslips or in an imaging-compatible plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click Reaction Cocktail (see table above)

-

Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: After HPG labeling, aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Reaction: Wash the cells twice with PBS. Prepare the Click Reaction Cocktail immediately before use by adding the components in the order listed in the table above. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions.

-

Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the underlying principle of HPG-based protein labeling.

Caption: Experimental workflow for HPG-based metabolic labeling of proteins.

Caption: Principle of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Application in Studying Signaling Pathways

HPG-based metabolic labeling is a valuable tool for investigating how signaling pathways impact protein synthesis. For instance, the mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. By using HPG labeling in combination with mTOR inhibitors or activators, researchers can globally assess the effects of this pathway on the synthesis of new proteins.

Caption: Integration of HPG labeling in studying signaling pathways affecting protein synthesis.

Alternative Application: PROTAC Linker Synthesis

Beyond its primary use in metabolic labeling, L-Homopropargylglycine can also serve as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The alkyne group of L-Homopropargylglycine provides a convenient handle for click chemistry-based synthesis of PROTACs. This allows for the modular and efficient assembly of different E3 ligase ligands and target protein binders, facilitating the rapid generation of PROTAC libraries for drug discovery and development.[3][4][5]

References

- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide to L-Homopropargylglycine Hydrochloride: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) hydrochloride is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development. As an analog of L-methionine, it is readily incorporated into nascent proteins by the cellular translational machinery. The key feature of HPG is its terminal alkyne group, which allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This unique property enables the selective labeling, visualization, and purification of newly synthesized proteins, providing a powerful, non-radioactive alternative to traditional methods like ³⁵S-methionine labeling. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of L-Homopropargylglycine hydrochloride.

Chemical Properties and Structure

This compound is the salt form of L-Homopropargylglycine, which enhances its stability and solubility in aqueous solutions.[1][2] Its chemical structure features a propargyl group, containing a terminal alkyne, attached to the side chain of an alpha-amino acid.

Structure

(2S)-2-amino-5-hexynoic acid, monohydrochloride

The key structural features are the L-configuration at the alpha-carbon, essential for its recognition by methionyl-tRNA synthetase, and the terminal alkyne, which is the reactive handle for click chemistry.

Quantitative Chemical Data

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-5-hexynoic acid hydrochloride | [3] |

| Synonyms | L-HPG, HPG, (S)-2-Amino-5-hexynoic acid HCl | [3] |

| CAS Number | 942518-19-6 (for hydrochloride salt) | [4][5][6] |

| 98891-36-2 (for free base) | [7] | |

| Molecular Formula | C₆H₁₀ClNO₂ | [8] |

| Molecular Weight | 163.60 g/mol | [8] |

| Appearance | White to off-white or grey crystalline solid/powder | [6][8] |

| Melting Point | 162 °C | |

| Solubility | Water: 60 mg/mL | [7] |

| PBS (pH 7.2): 10 mg/mL | ||

| DMSO: Soluble | [5][8] | |

| DMF: Soluble | [8] | |

| Purity | ≥95% (typically confirmed by ¹H NMR) | [8] |

| Storage Conditions | -20°C, desiccated, protected from light | [2][8] |

| Stability | Stable for at least 12 months under proper storage | [6] |

Spectroscopic Characterization

While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would show characteristic peaks for the alkynyl proton, the alpha-proton, and the methylene protons in the side chain. The chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne, the alpha-carbon, the carbonyl carbon, and the methylene carbons.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the mass of the free base (127.14 g/mol ) or the protonated molecule. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and cleavage of the side chain.[9][10][11]

Key Applications and Experimental Protocols

The primary application of this compound is in the metabolic labeling of newly synthesized proteins, a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[12][13] It also functions as an inhibitor of the enzyme cystathionine γ-lyase.

Metabolic Labeling of Nascent Proteins (BONCAT)

HPG is used to track protein synthesis in cells and organisms. Once incorporated into proteins, the alkyne handle can be "clicked" to an azide-containing reporter molecule, such as a fluorophore for imaging or biotin for affinity purification and subsequent proteomic analysis.[12][13][14]

This protocol provides a general workflow for labeling newly synthesized proteins in mammalian cells using HPG. Optimization of concentrations and incubation times is recommended for specific cell types and experimental goals.

Materials:

-

This compound (HPG)

-

Methionine-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Azide-functionalized reporter (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells and grow to the desired confluency.

-

Methionine Starvation (Optional but Recommended): Gently wash cells with pre-warmed PBS and replace the medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes to deplete intracellular methionine pools.

-

HPG Labeling: Replace the starvation medium with methionine-free medium containing HPG. The final concentration of HPG typically ranges from 25 to 100 µM.[15] Incubation times can vary from 30 minutes to several hours, depending on the desired labeling window.

-

Cell Lysis or Fixation:

-

For biochemical analysis (e.g., Western blot, mass spectrometry): Wash cells with cold PBS, then lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

For imaging: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization (for imaging): After fixation, wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10-15 minutes.

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the azide reporter, CuSO₄, and a reducing agent in a suitable buffer.

-

Incubate the cell lysate or the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

For lysates: Proceed to downstream applications like SDS-PAGE and Western blotting using an antibody against the reporter tag (e.g., anti-biotin) or in-gel fluorescence scanning.

-

For imaging: Wash the cells thoroughly with PBS to remove excess click reagents.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled proteins using a fluorescence microscope.

Inhibition of Cystathionine γ-lyase (CSE)

This compound is also known to be an inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the reverse transsulfuration pathway that produces cysteine and hydrogen sulfide (H₂S).[16][17] H₂S is a gaseous signaling molecule with various physiological roles. Inhibition of CSE by compounds like propargylglycine (a close analog of HPG) has been instrumental in studying the biological functions of H₂S.[18][19]

The proposed mechanism of inhibition for propargylglycine involves its interaction with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[19] While a detailed structural study of L-Homopropargylglycine with CSE is not as readily available, a similar mechanism is expected due to the presence of the reactive propargyl group.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[20] It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[20][21]

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology, proteomics, and drug discovery. Its ability to be metabolically incorporated into proteins and subsequently undergo bioorthogonal click chemistry reactions has revolutionized the study of protein synthesis and turnover. Furthermore, its role as an inhibitor of cystathionine γ-lyase provides a means to investigate the physiological and pathological roles of hydrogen sulfide. This guide has summarized the key chemical properties, structural features, and experimental applications of this compound to aid researchers in its effective use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]

- 6. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 7. L-Homopropargylglycine | TargetMol [targetmol.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 16. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iris.univr.it [iris.univr.it]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 21. L- Homopropargylglycine (HPG) HCl|MSDS [dcchemicals.com]

An In-depth Technical Guide to the Synthesis of L-Homopropargylglycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Homopropargylglycine hydrochloride, a valuable non-canonical amino acid utilized in various research and drug development applications. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

L-Homopropargylglycine (L-HPG) is a methionine analog that contains a terminal alkyne moiety. This functional group allows for its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. Its hydrochloride salt form enhances stability and solubility, making it suitable for a range of applications, including its incorporation into proteins for subsequent labeling and visualization.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the readily available and enantiomerically pure starting material, Boc-L-glutamic acid tert-butyl ester (Boc-L-Glu-OtBu). The overall synthetic strategy involves the transformation of the γ-carboxylic acid of glutamic acid into an alkyne functionality. The synthesis culminates in the deprotection of the amino and carboxyl groups and subsequent formation of the hydrochloride salt.

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of (S)-tert-butyl 5-((tert-butoxycarbonyl)amino)-6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb Amide)

This initial step converts the γ-carboxylic acid of Boc-L-Glu-OtBu into a Weinreb amide, which is a stable intermediate for the subsequent reduction.

Experimental Protocol: To a solution of Boc-L-Glu-OtBu (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM), are added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents). The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Weinreb amide.

Step 2: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-oxopentyl)carbamate (Boc-L-Homopropargylglycinal)

The Weinreb amide is selectively reduced to the corresponding aldehyde using a mild reducing agent.

Experimental Protocol: The Weinreb amide from the previous step is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. A solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the sequential addition of water, aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

Step 3: Synthesis of (S)-tert-butyl (1-(tert-butoxycarbonyl)pent-4-yn-2-yl)carbamate (Boc-L-Homopropargylglycine-OtBu)

The aldehyde is converted to the terminal alkyne via a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent.

Experimental Protocol: To a solution of the crude aldehyde in methanol at 0 °C is added potassium carbonate (2 equivalents) followed by the Ohira-Bestmann reagent (1.1 equivalents). The reaction mixture is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the protected L-homopropargylglycine derivative.

Step 4: Synthesis of this compound

The final step involves the removal of both the Boc and tert-butyl protecting groups under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol: The protected L-homopropargylglycine derivative is dissolved in a minimal amount of a suitable solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in dioxane (e.g., 4 M) or anhydrous HCl gas is bubbled through the solution. The reaction is stirred at room temperature for several hours. The formation of a precipitate indicates the formation of the hydrochloride salt. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis.

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | Weinreb Amide | Boc-L-Glu-OtBu | 85-95 |

| 2 | Aldehyde | Weinreb Amide | 70-85 |

| 3 | Protected Alkyne | Aldehyde | 60-75 |

| 4 | L-Homopropargylglycine HCl | Protected Alkyne | >90 |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Analysis | Specification |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Spectra consistent with the proposed structure |

| ¹³C NMR | Spectra consistent with the proposed structure |

| Mass Spectrometry | Molecular ion peak corresponding to the free base |

| Purity (HPLC) | ≥95% |

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound. The described protocols and data are intended to assist researchers in the efficient and successful preparation of this important chemical tool for a variety of applications in chemical biology and drug discovery. Careful execution of each step and appropriate analytical characterization are crucial for obtaining a high-quality final product.

L-Homopropargylglycine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

L-Homopropargylglycine (L-HPG) is a non-canonical amino acid analog of methionine, widely utilized in chemical biology and drug discovery for the metabolic labeling of newly synthesized proteins.[1][2][3] Its utility hinges on the bioorthogonal reactivity of its terminal alkyne group, which allows for "click" chemistry-mediated visualization and purification of proteins.[3][4] This technical guide provides an in-depth analysis of the solubility and stability of its hydrochloride salt, L-Homopropargylglycine hydrochloride (L-HPG HCl), crucial parameters for its effective use in experimental settings.

Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C6H9NO2 • HCl | [1] |

| Molecular Weight | 163.6 g/mol | [1][2][5] |

| Appearance | White to grey crystalline solid | [1][2][5] |

| Purity | ≥95% to ≥98% | [1][2][3][4] |

Solubility Profile

This compound exhibits good solubility in a range of common laboratory solvents, a desirable characteristic for a reagent used in diverse biological and chemical applications.[2][3][5] The hydrochloride salt form generally enhances its aqueous solubility and stability.[4]

| Solvent | Concentration | Conditions |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not specified |

| Water (H2O) | 60 mg/mL (471.92 mM) | Sonication is recommended |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (786.53 mM) | Sonication is recommended |

| Dimethylformamide (DMF) | Soluble | Not specified |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (31.46 mM) | Sonication is recommended |

It is important to note that for aqueous stock solutions, filtration through a 0.22 µm filter after dissolution is recommended before use in cell culture or other sensitive applications.[6]

Stability and Storage Recommendations

The stability of this compound is critical for ensuring the reproducibility of experimental results. As a solid, the compound is stable for extended periods when stored correctly. However, its stability in solution is more limited.

| Form | Storage Temperature | Duration | Additional Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Store in a sealed container, protected from moisture and light.[1][4] |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[6] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[6] |

For optimal results, it is recommended to prepare aqueous solutions fresh for each experiment and to avoid repeated freeze-thaw cycles.[4] The compound is typically shipped at ambient temperature, which is suitable for short durations.[2][3]

Experimental Protocols

The following are representative protocols for determining the solubility and stability of this compound. These are generalized methods and may require optimization for specific experimental contexts.

Solubility Determination: Saturation Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS pH 7.2, Water, DMSO) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is suitable for this purpose.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a pre-column derivatization method followed by fluorescence detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for solubility determination.

Stability Assessment: HPLC-Based Degradation Study

This protocol describes a method to assess the stability of this compound in an aqueous solution over time.

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired aqueous buffer (e.g., PBS pH 7.2).

-

Incubation: Aliquot the solution into several sealed vials and incubate them under controlled conditions (e.g., specific temperature and light exposure).

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.

-

Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction, for example, by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

-

HPLC Analysis: Analyze each sample by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.

Caption: Workflow for stability assessment.

Signaling Pathways and Logical Relationships

L-Homopropargylglycine itself is not directly involved in signaling pathways but rather acts as a tool to study them. As a methionine analog, it is incorporated into newly synthesized proteins during translation. This process is fundamental to cellular function and is not specific to any single signaling pathway. The logical relationship for its use in research is outlined below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]

- 4. L- Homopropargylglycine (HPG) HCl salt | CAS: 98891-36-2 | AxisPharm [axispharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

L-Homopropargylglycine Hydrochloride: An In-depth Technical Guide to its Application as a Methionine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homopropargylglycine (L-HPG) is a powerful tool in chemical biology and proteomics, serving as a bioorthogonal analog of the essential amino acid methionine. This alkyne-containing amino acid is readily incorporated into nascent proteins by the cellular translational machinery, enabling the selective labeling, visualization, and enrichment of newly synthesized proteins. This technical guide provides a comprehensive overview of L-HPG, including its chemical properties, comparative analysis with other methionine analogs, and detailed protocols for its application in metabolic labeling experiments. We delve into its use for quantitative proteomics, fluorescence microscopy-based visualization of protein synthesis, and affinity purification of nascent proteomes. Furthermore, this guide explores the application of L-HPG in studying critical signaling pathways that regulate protein synthesis, such as the PI3K/Akt/mTOR and the Endoplasmic Reticulum (ER) stress response pathways, providing researchers with the necessary information to effectively utilize this versatile chemical probe.

Introduction to L-Homopropargylglycine Hydrochloride (L-HPG)

This compound is a cell-permeable amino acid analog of methionine where the terminal methyl group of the methionyl side chain is replaced by an alkyne moiety.[1] This subtle modification allows L-HPG to be recognized by methionyl-tRNA synthetase and incorporated into proteins during translation in place of methionine.[2][3] The presence of the terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary azide-tagged molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][4][5] This highly specific ligation enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent mass spectrometry-based identification.[6][7]

Chemical Properties

A clear understanding of the chemical properties of L-HPG is crucial for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (S)-2-Amino-5-hexynoic acid hydrochloride | MedChemExpress |

| Molecular Formula | C₆H₉NO₂ · HCl | [8] |

| Molecular Weight | 163.60 g/mol | [8] |

| Appearance | White crystalline solid | [8] |

| Solubility | Water, DMSO, DMF | [8] |

| Storage | -20°C | [8] |

L-HPG as a Methionine Analog: A Comparative Analysis

L-HPG is one of several non-canonical amino acids used to probe protein synthesis. Its closest counterpart is L-Azidohomoalanine (AHA), another methionine analog that contains an azide group instead of an alkyne. The choice between L-HPG and AHA depends on the specific experimental design and downstream application.

Incorporation Efficiency

The efficiency with which a methionine analog is incorporated into nascent proteins is a critical factor for the sensitivity of detection. While both L-HPG and AHA are substrates for methionyl-tRNA synthetase, their incorporation rates can vary depending on the cell type and experimental conditions. Some studies suggest that AHA may be incorporated more efficiently than L-HPG in certain in vitro systems.[2][9] However, other research indicates that L-HPG can be incorporated at high levels, particularly in vivo, and may exhibit less perturbation of cellular metabolism compared to AHA.[10][11]

| Analog | Relative Incorporation Efficiency | Notes | Reference(s) |

| L-HPG | Varies by system; can be lower than AHA in some in vitro models but shows robust in vivo incorporation. | May cause less metabolic disruption than AHA. | [2][9][10][11] |

| L-AHA | Generally considered to have high incorporation efficiency in many systems. | Can induce metabolic changes in some contexts. | [2][9] |

Cytotoxicity

The introduction of non-canonical amino acids can potentially impact cell health and viability. Therefore, it is essential to determine the optimal concentration of L-HPG that allows for sufficient labeling without inducing significant cytotoxicity. While specific IC50 values for L-HPG are not extensively reported across a wide range of cancer cell lines in the direct search results, general protocols recommend using L-HPG at concentrations typically ranging from 25 to 100 µM for metabolic labeling in cultured cells.[12][13][14] It is crucial to perform dose-response experiments and cell viability assays (e.g., MTT, trypan blue exclusion) to determine the optimal, non-toxic concentration for each specific cell line and experimental duration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-HPG.

Metabolic Labeling of Nascent Proteins with L-HPG (BONCAT)

This protocol, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells with L-HPG.[4][13][15][16][17]

Materials:

-

Complete cell culture medium

-

Methionine-free medium (e.g., DMEM without L-methionine)

-

This compound (L-HPG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (see Section 3.3)

Procedure:

-

Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.

-

Methionine Depletion (Optional but Recommended): To enhance L-HPG incorporation, aspirate the complete medium, wash the cells once with warm PBS, and incubate them in pre-warmed methionine-free medium for 30-60 minutes at 37°C and 5% CO₂.

-

L-HPG Labeling: Prepare a stock solution of L-HPG in sterile water or PBS. Add L-HPG to the methionine-free medium to the desired final concentration (typically 50 µM).[12][14]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal incubation time should be determined empirically based on the protein of interest and the experimental goals.

-

Cell Lysis: After incubation, wash the cells twice with cold PBS to remove unincorporated L-HPG. Lyse the cells directly on the plate using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate containing L-HPG-labeled proteins is now ready for downstream applications such as click chemistry.

Visualizing Protein Synthesis via Fluorescence Microscopy

This protocol outlines the steps for visualizing newly synthesized proteins in fixed cells using click chemistry to attach a fluorescent azide.[3][12][18]

Materials:

-

L-HPG labeled cells on coverslips (from Protocol 3.1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Click reaction cocktail (see Section 3.3) containing a fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: After L-HPG labeling, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells twice with PBS and block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, including the fluorescent azide. Incubate the coverslips with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5 minutes.

-

Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.

Click Chemistry Reaction for Biotin Tagging and Affinity Purification

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide to L-HPG-labeled proteins, enabling their subsequent enrichment.[4][19][20][21][22][23][24][25][26][27][28][29]

Materials:

-

L-HPG-labeled protein lysate (from Protocol 3.1)

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Prepare Click Reaction Master Mix: For a typical reaction, prepare a master mix containing:

-

Biotin-azide (e.g., 100 µM final concentration)

-

TCEP or Sodium Ascorbate (e.g., 1 mM final concentration)

-

TBTA (e.g., 100 µM final concentration)

-

CuSO₄ (e.g., 1 mM final concentration)

-

Note: The final concentrations may need optimization.

-

-

Click Reaction: Add the click reaction master mix to the L-HPG-labeled protein lysate. Incubate for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional): To remove excess click chemistry reagents, precipitate the proteins using methods like chloroform/methanol precipitation.

-

Resuspend and Incubate with Streptavidin Beads: Resuspend the biotinylated protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). Add pre-washed streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer for on-bead digestion or competitive elution with biotin).

-

Downstream Analysis: The enriched nascent proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

Quantitative Proteomics Workflow using L-HPG and Mass Spectrometry

This workflow outlines the key steps for performing a quantitative proteomics experiment to identify and quantify newly synthesized proteins using L-HPG labeling.[2][6][7][17][30]

Workflow:

-

Experimental Design: Design the experiment with appropriate biological replicates and controls (e.g., unlabeled cells, cycloheximide-treated cells).

-

Metabolic Labeling: Perform metabolic labeling with L-HPG as described in Protocol 3.1. For quantitative analysis, stable isotope labeling with amino acids in cell culture (SILAC) can be combined with BONCAT (pSILAC-BONCAT).[2]

-

Cell Lysis and Protein Quantification: Lyse the cells and accurately quantify the total protein concentration.

-

Click Chemistry and Affinity Purification: Perform the click reaction with biotin-azide and enrich the L-HPG-labeled proteins using streptavidin affinity purification as detailed in Protocol 3.3.[31][32][33]

-

On-Bead or In-Solution Digestion: Digest the enriched proteins into peptides using trypsin, either directly on the beads or after elution.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides and proteins. For SILAC experiments, calculate the ratios of heavy to light peptides to determine the relative abundance of newly synthesized proteins under different conditions.

Visualization of Key Pathways and Workflows

Graphviz diagrams are provided to illustrate the logical relationships and workflows described in this guide.

L-HPG as a Methionine Analog and its Application

Caption: Mechanism of L-HPG incorporation and downstream applications.

BONCAT Experimental Workflow for Proteomics

Caption: BONCAT workflow for proteomic analysis of nascent proteins.

Probing the PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR pathway regulation of protein synthesis.

Investigating the Endoplasmic Reticulum (ER) Stress Response

Caption: ER stress response and its impact on protein synthesis.

Conclusion

This compound is an invaluable tool for the study of protein synthesis in a wide range of biological contexts. Its ability to be metabolically incorporated into nascent proteins and subsequently detected with high specificity through click chemistry provides a powerful platform for both qualitative and quantitative proteomics. This guide has provided an in-depth overview of the properties of L-HPG, detailed experimental protocols for its use, and highlighted its application in dissecting complex signaling pathways. As research continues to demand more precise and dynamic measurements of cellular processes, the utility of L-HPG in elucidating the intricacies of the proteome is set to expand, offering new insights into health and disease.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Protocol for identifying protein synthesis activity in specific cell types of the testicular lumen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Homopropargylglycine | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 15. rsc.org [rsc.org]

- 16. Proteomic Analysis of Human Endometrial Tissues Reveals the Roles of PI3K/AKT/mTOR Pathway and Tumor Angiogenesis Molecules in the Pathogenesis of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. Click Chemistry [organic-chemistry.org]

- 22. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. jenabioscience.com [jenabioscience.com]

- 27. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. broadpharm.com [broadpharm.com]

- 30. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 31. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 32. wp.unil.ch [wp.unil.ch]

- 33. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) with L-Homopropargylglycine (HPG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), with a specific focus on the use of L-Homopropargylglycine (HPG). BONCAT is a powerful technique for labeling and identifying newly synthesized proteins within cells, offering a non-radioactive alternative to traditional methods.[1][2][3] This method has gained significant traction in various fields, including neuroscience, microbiology, and drug discovery, for its ability to provide a temporal snapshot of the proteome.[4][5]

The core principle of BONCAT involves two key stages: the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, followed by the chemoselective ligation of this handle to a reporter molecule.[2][6] HPG, an analog of methionine, is widely used for this purpose.[7][8][9] It contains a terminal alkyne group, which is biologically inert but can undergo a highly specific and efficient reaction with an azide-functionalized probe in a process known as "click chemistry".[2][9][10][11]

Core Mechanism: HPG-Based BONCAT

The BONCAT methodology with HPG can be broken down into two fundamental steps:

-

Metabolic Labeling with HPG : Cells are cultured in a medium where L-methionine is replaced with or supplemented by L-homopropargylglycine (HPG).[12] The cellular translational machinery recognizes HPG as a methionine surrogate and incorporates it into nascent polypeptide chains during protein synthesis.[1][11][13] This step effectively tags all newly synthesized proteins with an alkyne functional group.

-

Bioorthogonal "Click" Ligation : After labeling, the alkyne-tagged proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This "click chemistry" reaction covalently links the HPG-alkyne to an azide-containing reporter molecule, such as a fluorophore for imaging or a biotin tag for affinity purification and subsequent mass spectrometry analysis.[1][5][14] The reaction is highly specific and occurs under biologically compatible conditions, ensuring that only the tagged proteins are labeled.[2]

Workflow Overview

Caption: General workflow for BONCAT using HPG.

The Click Chemistry Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of the detection step in HPG-based BONCAT. It forms a stable triazole linkage between the alkyne on HPG and the azide on the reporter probe.

Caption: The CuAAC "Click" Reaction mechanism.

Data Presentation: Quantitative Insights

The choice of non-canonical amino acid and experimental conditions can significantly impact the outcome of a BONCAT experiment.

Table 1: Comparison of Methionine Analogs (HPG vs. AHA)

| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference(s) |

| Bioorthogonal Handle | Terminal Alkyne | Terminal Azide | [9] |

| Reaction Partner | Azide-functionalized probe | Alkyne-functionalized probe | [8] |

| Incorporation Rate | Generally lower than AHA; ~500 times lower than methionine. | Generally higher than HPG; ~400 times lower than methionine. | [15][16] |

| Toxicity | Can exhibit higher toxicity in some systems, potentially affecting cell growth and metabolism. | Generally considered less toxic and better tolerated by cells. | [17][18] |

| Cellular Effects | May cause more significant perturbations to cellular metabolism, especially at higher concentrations. | Induces fewer metabolic changes compared to HPG. | [9][19] |

| Primary Use Case | When an alkyne handle is required for specific downstream applications or in dual-labeling experiments with AHA. | Often the preferred choice for general protein synthesis analysis due to lower toxicity and higher incorporation. | [11][20] |

Table 2: Recommended Experimental Parameters for HPG Labeling

| Cell/System Type | HPG Concentration | Incubation Time | Key Findings | Reference(s) |

| E. coli (pure culture) | 5 µM | 1-3 hours | Achieved 91% labeling of active cells. | [21][22] |

| E. coli (growth effects) | >0.35 µM | Varied | Significantly reduced growth rate compared to control. No growth at 5.6-90 µM. | [17] |

| Mammalian Cells (A549, U-2 OS) | 50 µM | 30 minutes | Optimal concentration for short-term labeling in methionine-free medium. | [23] |

| Primary Mouse Hepatocytes | 50 µM | Varied | Successful visualization of newly synthesized proteins. | [24] |

| Arabidopsis seedlings | 10-250 µM | 30 min exposure, 3 hr incorporation | Short exposure minimizes disruption while allowing effective labeling. | [25] |

| Marine Bacteria | 1 µM | 1-3 hours | Effective for labeling in oligotrophic environmental samples. | [22][26] |

Experimental Protocols

The following protocols provide a detailed methodology for performing HPG-based BONCAT experiments for visualization via fluorescence microscopy.

Protocol 1: HPG Labeling of Cultured Cells

This protocol is adapted for adherent mammalian cells grown on coverslips.

-

Cell Plating : Plate cells on sterile coverslips in a multi-well plate at the desired density. Allow cells to adhere and recover overnight under optimal growth conditions.[27]

-

Methionine Depletion (Optional but Recommended) : To increase HPG incorporation efficiency, wash the cells once with warm phosphate-buffered saline (PBS). Replace the growth medium with pre-warmed, methionine-free DMEM or RPMI medium. Incubate the cells for 30-60 minutes at 37°C.[12][27][28]

-

HPG Incubation : Prepare a working solution of HPG in the methionine-free medium. A final concentration of 50 µM is a common starting point.[23][27] Remove the depletion medium and add the HPG-containing medium to the cells.

-

Labeling : Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) under their normal growth conditions (37°C, 5% CO₂).[12] The optimal time will depend on the cell type's protein synthesis rate and experimental goals.

-

Washing : After incubation, remove the HPG-containing medium and wash the cells twice with PBS to remove any unincorporated HPG.

-

Fixation : Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

-

Permeabilization : Wash the fixed cells twice with PBS. Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 10 minutes at room temperature.

-

Washing : Wash the cells three times with PBS. The cells are now ready for the Click Chemistry Reaction.

Protocol 2: Click Chemistry Reaction (CuAAC) for Fluorescence Imaging

Note : Perform this reaction in the dark to protect the fluorophore from photobleaching.

-

Prepare Click Reaction Cocktail : For each coverslip (e.g., in a 24-well plate, ~500 µL volume), prepare the following cocktail immediately before use. Add reagents in the specified order:

-

PBS : 435 µL

-

Alexa Fluor™ Azide (e.g., Alexa Fluor 488 Azide) : Add from a stock solution to a final concentration of 1-5 µM.

-

Copper(II) Sulfate (CuSO₄) : 20 µL of a 50 mM stock solution (Final concentration: 2 mM).

-

Reducing Agent (e.g., Sodium Ascorbate) : 20 µL of a 500 mM stock solution (Final concentration: 20 mM). Prepare this solution fresh.

-

-

Reaction Incubation : Remove the wash buffer from the fixed and permeabilized cells and add the Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing : After the reaction, remove the cocktail and wash the cells three times with PBS.

-

Counterstaining (Optional) : If desired, stain the nuclei with a DNA dye like DAPI. Incubate with DAPI solution for 5 minutes, then wash twice with PBS.

-

Mounting : Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging : Visualize the newly synthesized proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.[29]

Application in Research: Visualizing Cellular Response

BONCAT with HPG is a powerful tool to study how cells alter their protein synthesis in response to various stimuli, such as drug treatment or environmental stress. This allows researchers to identify proteins that are specifically synthesized during these responses, providing insights into signaling pathways and mechanisms of action.

Caption: Using HPG-BONCAT to detect changes in protein synthesis.

References

- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 9. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. brandon-russell.com [brandon-russell.com]

- 21. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms [frontiersin.org]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. vectorlabs.com [vectorlabs.com]

- 28. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 29. researchgate.net [researchgate.net]

L-Homopropargylglycine Hydrochloride: A Technical Guide to its Discovery, Development, and Application in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug discovery. As an analog of L-methionine, it is readily incorporated into nascent proteins by the cellular translational machinery. The key feature of HPG is its terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry." This allows for the selective and efficient labeling of newly synthesized proteins with a variety of probes for visualization, identification, and quantification. This technical guide provides an in-depth overview of the discovery, synthesis, and diverse applications of L-Homopropargylglycine hydrochloride, with a focus on detailed experimental protocols and quantitative data.

Discovery and Development

L-Homopropargylglycine was developed as a chemical reporter for monitoring protein synthesis.[1] The rationale behind its design was to create a methionine surrogate that would be minimally perturbative to biological systems while containing a unique chemical functionality for selective ligation.[1] The small, inert alkyne group proved ideal for this purpose, as it is absent in most biological systems and can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] This allows for the covalent attachment of azide-modified fluorescent dyes, biotin tags, or other reporter molecules to HPG-labeled proteins.[3]

Initially utilized to study protein synthesis in various cell culture models, the applications of HPG have expanded significantly. It has been instrumental in investigating protein dynamics during viral infections, identifying newly synthesized proteins in complex biological systems like plants, and more recently, has been explored as a linker component in the development of proteolysis-targeting chimeras (PROTACs).[4][5][6]

Synthesis of this compound

An improved classic Strecker synthesis has been developed for the production of racemic homopropargylglycine, achieving an overall yield of 61%.[7] The synthesis of the enantiopure Fmoc-protected L-Homopropargylglycine, suitable for solid-phase peptide synthesis, has also been optimized.[8]

Key Synthetic Data

| Parameter | Value | Reference |

| Synthesis Method | Strecker Synthesis | [7] |

| Overall Yield (Racemic) | 61% | [7] |

Core Applications and Experimental Protocols

Metabolic Labeling of Nascent Proteins

HPG is a powerful tool for identifying and visualizing newly synthesized proteins in cells and organisms.[2][3] The workflow involves incubating cells with HPG, which is incorporated into proteins during translation. The alkyne-tagged proteins are then detected via a click reaction with an azide-functionalized reporter molecule.

This protocol is adapted from established methods for labeling nascent proteins with HPG followed by fluorescent detection.[2][9]

Materials:

-

This compound (HPG)

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate, freshly prepared)

-

-

Wash buffer (e.g., PBS with 3% BSA)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to 70-80% confluency.

-

Wash cells with warm PBS and replace the medium with pre-warmed methionine-free medium supplemented with dFBS.

-

Incubate for 30-60 minutes to deplete intracellular methionine.

-

Add HPG to the medium at a final concentration of 50 µM and incubate for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash cells twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:

-

Fluorescent azide (e.g., 1-10 µM)

-

Copper(II) sulfate (e.g., 100 µM)

-

THPTA ligand (e.g., 600 µM)

-

Sodium ascorbate (e.g., 2.5 mM)

-

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-